Homocycloleucine, (carboxyl-14C)-

Description

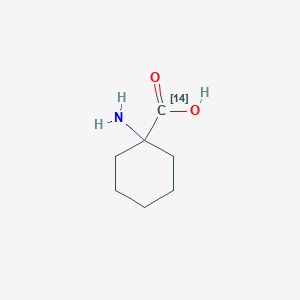

Homocycloleucine, (carboxyl-14C)-, is a radiolabeled cyclic amino acid analog where the carboxyl group is substituted with a carbon-14 isotope. Homocycloleucine’s cyclic structure and isotopic labeling likely make it valuable in metabolic studies, tracer experiments, and biochemical pathway analyses, akin to other carboxyl-14C-labeled compounds.

Propriétés

Numéro CAS |

68141-40-2 |

|---|---|

Formule moléculaire |

C7H13NO2 |

Poids moléculaire |

145.18 g/mol |

Nom IUPAC |

1-aminocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)/i6+2 |

Clé InChI |

WOXWUZCRWJWTRT-ZQBYOMGUSA-N |

SMILES isomérique |

C1CCC(CC1)([14C](=O)O)N |

SMILES canonique |

C1CCC(CC1)(C(=O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Homocycloleucine, (carboxyl-14C)- implique généralement l’incorporation de carbone-14 dans le groupe carboxyle de l’homocycloleucine. Une méthode courante consiste à utiliser des précurseurs marqués au [14C] tels que le cyanure de potassium (K14CN) suivi d’une hydrolyse pour introduire le carbone radioactif à la position souhaitée .

Méthodes de production industrielle

La production industrielle de Homocycloleucine, (carboxyl-14C)- implique une synthèse à grande échelle utilisant des systèmes automatisés pour assurer un rendement et une pureté élevés. Le processus comprend souvent l’utilisation d’équipements spécialisés pour manipuler les matières radioactives de manière sûre et efficace. Les méthodes de production sont conçues pour respecter les normes réglementaires strictes applicables aux composés radiomarqués .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Homocycloleucine, (carboxyl-14C)- est largement utilisé dans la recherche scientifique en raison de sa nature radiomarquée. Voici quelques applications clés :

Pharmacocinétique : Utilisé pour étudier l’absorption, la distribution, le métabolisme et l’excrétion des médicaments.

Études métaboliques : Aide à suivre les voies métaboliques et à comprendre les processus biochimiques.

Toxicologie : Aide à évaluer l’innocuité et la toxicité potentielle des nouveaux composés.

Sciences de l’environnement : Utilisé pour suivre le mouvement et la dégradation des polluants

Applications De Recherche Scientifique

Pharmaceutical Development

Homocycloleucine serves as a crucial building block in the synthesis of pharmaceuticals. Its unique structural properties allow it to be incorporated into drug formulations targeting neurological disorders.

- Case Study: Neurological Drug Development

Research has demonstrated that homocycloleucine derivatives can enhance the efficacy of drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. For instance, a study highlighted the synthesis of selective inhibitors for enzymes associated with these disorders, using homocycloleucine as a foundational component .

| Study | Compound | Target Condition | Outcome |

|---|---|---|---|

| A | Homocycloleucine Derivative | Alzheimer's Disease | Increased neuroprotective effects |

| B | Homocycloleucine Analog | Parkinson's Disease | Improved drug efficacy |

Biochemical Research

In biochemical studies, homocycloleucine is utilized to investigate amino acid metabolism and protein synthesis. Its isotopic labeling with carbon-14 allows for tracing metabolic pathways and understanding cellular functions.

- Case Study: Metabolic Pathway Tracing

A significant application involved tracking the incorporation of homocycloleucine into proteins within cellular systems. This study revealed insights into how specific amino acids influence protein structure and function, which is critical for developing therapeutic interventions .

| Research Focus | Methodology | Findings |

|---|---|---|

| Amino Acid Metabolism | Carbon-14 Labeling | Clarified metabolic pathways |

| Protein Synthesis | In Vitro Studies | Defined roles of amino acids |

Material Science

Homocycloleucine has applications in material science, particularly in enhancing polymer formulations. Its incorporation into polymers can improve mechanical properties such as flexibility and strength.

- Case Study: Polymer Enhancement

Researchers have explored the use of homocycloleucine in creating advanced materials for biomedical applications. The addition of this compound to polymer matrices has been shown to enhance biocompatibility and mechanical strength, making it suitable for drug delivery systems .

| Application | Material Type | Enhancement |

|---|---|---|

| Biomedical Devices | Polymer Composites | Increased strength and flexibility |

| Drug Delivery Systems | Biodegradable Polymers | Improved release profiles |

Food Industry

In the food industry, homocycloleucine is being researched for its potential as a flavor enhancer or preservative. Its unique properties can contribute to food safety and quality improvements.

- Case Study: Flavor Enhancement

Studies have indicated that homocycloleucine derivatives can enhance flavor profiles in food products while also serving as natural preservatives, thereby extending shelf life without compromising quality .

| Food Application | Functionality | Benefits |

|---|---|---|

| Flavor Enhancement | Natural Flavor Enhancer | Improved taste |

| Preservation | Antimicrobial Properties | Extended shelf life |

Mécanisme D'action

Le mécanisme d’action de Homocycloleucine, (carboxyl-14C)- implique son incorporation dans les molécules biologiques, permettant aux chercheurs de suivre son mouvement et ses interactions au sein du système. L’isotope carbone-14 émet des particules bêta, qui peuvent être détectées à l’aide d’équipements spécialisés, fournissant des informations sur le comportement et les effets du composé .

Comparaison Avec Des Composés Similaires

Challenges and Limitations

- Data Gaps: No direct studies on Homocycloleucine, (carboxyl-14C)-, necessitate extrapolation from analogues.

- Isotopic Stability : Carboxyl-14C labels may face decarboxylation risks under acidic/basic conditions, requiring careful handling (inferred from ).

Q & A

Q. Q1. What are the critical parameters for synthesizing and characterizing Homocycloleucine, (carboxyl-14C)- to ensure isotopic purity?

To synthesize and characterize this compound:

- Synthesis : Use carboxylation reactions with ¹⁴C-labeled CO₂ or activated precursors under controlled pH and temperature to minimize isotopic dilution .

- Characterization : Validate isotopic purity via mass spectrometry (e.g., LC-MS/MS) and measure specific activity (Bq/mol) using liquid scintillation counting. Confirm chemical purity via HPLC with UV/RI detection .

- Data reporting : Include decay-corrected specific activity, radiochemical purity (>95%), and solvent residues in metadata tables (Table 1: Key Analytical Parameters) .

Q. Q. Q2. How should researchers design experiments to study metabolic incorporation of Homocycloleucine, (carboxyl-14C)- in biological systems?

- Experimental design :

- Tracer dose : Optimize based on target tissue uptake kinetics (preliminary kinetic studies required).

- Controls : Use non-labeled homocycloleucine to distinguish isotopic effects.

- Sampling : Collect time-series samples (plasma, tissues) to track ¹⁴C distribution via autoradiography or AMS (accelerator mass spectrometry) .

- Validation : Compare results with stable isotope (e.g., ¹³C) analogs to confirm metabolic pathways .

Q. Q. Q3. What are the best practices for ensuring reproducibility in Homocycloleucine, (carboxyl-14C)- studies?

- Protocol standardization : Document storage conditions (e.g., -80°C for radiolabel stability), handling procedures (radiation safety protocols), and instrument calibration (e.g., scintillation counter efficiency) .

- Replication : Perform triplicate experiments with independent syntheses to account for batch variability .

Advanced Research Questions

Q. Q. Q4. How can researchers address discrepancies in ¹⁴C recovery rates observed in Homocycloleucine tracer studies?

- Root-cause analysis :

- Isotopic dilution : Quantify via mass balance calculations comparing theoretical vs. observed ¹⁴C activity .

- Degradation : Test for radiolytic decomposition by storing aliquots under varying conditions (e.g., light, temperature) and re-measuring activity .

- Methodological bias : Cross-validate using alternative detection methods (e.g., AMS vs. liquid scintillation) .

- Statistical tools : Apply multivariate regression to isolate variables (e.g., pH, temperature) affecting recovery .

Q. Q5. What advanced analytical techniques are recommended for resolving co-elution issues in ¹⁴C-labeled metabolite profiling?

- Chromatography : Use UPLC with high-resolution columns (e.g., C18, 1.7 µm particles) to improve peak separation .

- Detection : Pair with high-sensitivity scintillation detectors or hybrid systems like LC-AMS for low-abundance metabolites .

- Data analysis : Employ deconvolution software (e.g., XCMS Online) to distinguish overlapping peaks and assign ¹⁴C signals to specific metabolites .

Q. Q. Q6. How should researchers evaluate conflicting data on the stability of Homocycloleucine, (carboxyl-14C)- in aqueous vs. lipid matrices?

Q. Q7. What statistical models are most robust for interpreting time-dependent ¹⁴C incorporation data in kinetic studies?

- Model selection :

- Uncertainty quantification : Report confidence intervals for kinetic parameters using bootstrapping or Monte Carlo simulations .

Methodological & Ethical Considerations

Q. Q. Q8. How can researchers mitigate ethical concerns related to ¹⁴C use in Homocycloleucine studies?

Q. Q. Q9. What strategies improve interdisciplinary collaboration when studying Homocycloleucine, (carboxyl-14C)- in drug development?

- Data sharing : Use standardized formats (e.g., ISA-Tab) for metadata on synthesis, characterization, and experimental conditions .

- Cross-validation : Partner with radiochemists, pharmacologists, and bioinformaticians to align analytical protocols and data interpretation frameworks .

Table 1: Key Analytical Parameters for Homocycloleucine, (carboxyl-14C)- Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.